molecular formula C8H6BrClN2 B13035899 2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13035899
M. Wt: 245.50 g/mol
InChI Key: YVQYCUYFEGRBFC-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyrrolo[3,2-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material. This compound undergoes a base-mediated cyclization to form the pyrrolopyridine core, followed by substitution reactions to introduce the chlorine and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

2-bromo-5-chloro-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-12-6-2-3-8(10)11-5(6)4-7(12)9/h2-4H,1H3

InChI Key

YVQYCUYFEGRBFC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1Br)N=C(C=C2)Cl

Origin of Product

United States

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